molecular formula C7H12OSi B060962 三乙烯基甲氧基硅烷 CAS No. 193828-96-5

三乙烯基甲氧基硅烷

货号 B060962
CAS 编号: 193828-96-5
分子量: 140.25 g/mol
InChI 键: JYTZMGROHNUACI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

The synthesis of trivinylmethoxysilane-based polymers often involves one-pot polycondensation reactions, as demonstrated by Niu et al. (2016) in the creation of hyperbranched polysiloxanes with unconjugated carbon–carbon double bonds and hydroxyl groups, exhibiting bright blue photoluminescence (Niu et al., 2016). Similarly, Chojnowski et al. (2008) developed a nonhydrolytic dehydrocarbon polycondensation method for synthesizing highly branched alkoxy functionalized polysiloxanes (Chojnowski et al., 2008).

Molecular Structure Analysis

The molecular structure of trivinylmethoxysilane-derived polymers and their modifications can significantly influence their properties. For instance, Cai and Weber (2002) explored the anionic ring-opening polymerization of hexavinylcyclotrisiloxane to yield poly(divinylsiloxane) with a narrow molecular weight distribution, indicating the versatility of vinyl-functionalized siloxanes in achieving different polymer architectures (Cai & Weber, 2002).

Chemical Reactions and Properties

The chemical reactions involving trivinylmethoxysilane and its derivatives often result in the formation of materials with unique properties. The work by Kawachi et al. (1997) on tris[2-(dimethylamino)phenyl]silane and -germane compounds showcases the impact of chemical modifications on the properties of silane-based compounds (Kawachi et al., 1997).

Physical Properties Analysis

The physical properties of trivinylmethoxysilane-derived materials, such as fluorescence and hydrophobicity, are closely tied to their synthesis and molecular structure. Niu et al. (2016) highlighted the photoluminescence properties of hyperbranched polysiloxanes, which do not contain conventional chromophores yet exhibit bright blue fluorescence (Niu et al., 2016).

Chemical Properties Analysis

The chemical properties of materials derived from trivinylmethoxysilane, such as their reactivity and potential for further functionalization, are pivotal for their application in various fields. The synthesis of highly branched alkoxy functionalized polysiloxanes by Chojnowski et al. (2008) exemplifies the reactivity of trivinylmethoxysilane derivatives and their potential as hydrophobic silicone resins (Chojnowski et al., 2008).

科学研究应用

  1. 防腐保护:三乙酰氧乙基硅烷(TAVS)及相关化合物已被用于溶胶-凝胶涂层中,用于保护铝和铜等金属的防腐蚀。乙烯基团的疏水性质增强了耐蚀性(Li, Ba, & Mahmood, 2008)

  2. 表面活性和纳米颗粒稳定化:类似于三乙烯基甲氧基硅烷结构的多功能聚硅氧烷已在纳米颗粒稳定化和表面活性方面显示出应用。这包括金属络合和药物的胶束溶解(Racles, Silion, & Iacob, 2014)

  3. 硅氧烷-二氧化硅杂化物的合成:类似于三乙烯基甲氧基硅烷的化合物已被用作溶胶-凝胶过程中的前体,用于制备硅氧烷-二氧化硅杂化材料。这些材料展现出不同的性质,如低孔隙度或高比表面积,取决于前体混合物(Rozga-Wijas, Chojnowski, Šcibiorek, & Fortuniak, 2005)

  4. 壳聚糖-硅烷溶胶-凝胶杂化薄膜的制备:三乙烯基甲氧基硅烷被用于制备壳聚糖-硅烷杂化薄膜。这些薄膜的厚度和形态可以被控制,使其在各种应用中有用(Spirk, Findenig, Doliška, Reichel, Swanson, Kargl, Ribitsch, & Stana-Kleinschek, 2013)

  5. 用于木聚合物组合材料:包括三乙烯基甲氧基硅烷在内的烷氧基硅烷偶联剂已被用于修改不同材料之间的界面,例如在木聚合物组合材料中。这种应用增强了木材的尺寸稳定性等性能(Schneider & Brebner, 1985)

安全和危害

When handling Trivinylmethoxysilane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name

tris(ethenyl)-methoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTZMGROHNUACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618647
Record name Triethenyl(methoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trivinylmethoxysilane

CAS RN

193828-96-5
Record name Triethenyl(methoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trivinylmethoxysilane
Reactant of Route 2
Trivinylmethoxysilane

Citations

For This Compound
51
Citations
VH Nguyen, A Sekkat… - Chemistry of …, 2020 - ACS Publications
SiO 2 constitutes one of the most widely used dielectric materials in the microelectronics, packaging, and optical industries. Therefore, the development of new processes to deposit SiO …
Number of citations: 20 pubs.acs.org
S Spirk, G Findenig, A Doliska, VE Reichel… - Carbohydrate …, 2013 - Elsevier
The preparation of thin films of chitosan–silane hybrid materials by combining sol–gel processing and spin coating is reported. A variety of silanes can be used as starting materials for …
Number of citations: 65 www.sciencedirect.com
BB Burton, SW Kang, SW Rhee… - The Journal of Physical …, 2009 - ACS Publications
The atomic layer deposition (ALD) of silicon dioxide (SiO 2 ) was initially explored using a variety of silicon precursors with H 2 O as the oxidant. The silicon precursors were (N,N-…
Number of citations: 236 pubs.acs.org
AS González, V Vega, AL Cuevas, MVM Yuso… - Materials, 2021 - mdpi.com
Changes associated to atomic layer deposition (ALD) of SiO 2 from 3-aminopropyl triethoxysilane (APTES) and O 3 , on a nanoporous alumina structure, obtained by two-step …
Number of citations: 12 www.mdpi.com
IV Maggay, CJ Wu, HR Guo, XL Liao, CJ Chou… - Journal of Membrane …, 2021 - Elsevier
Membrane technology has been widely used to separate oil and water emulsions. However, the applications on this field has been limited to the simple separation of the oil and water …
Number of citations: 18 www.sciencedirect.com
K Ashurbekova, K Ashurbekova, I Saric… - Chemistry of …, 2021 - ACS Publications
Molecular layer deposition (MLD) is a powerful vapor phase approach for growing thin polymer films with molecular-level thickness control. We applied the ring-opening MLD process to …
Number of citations: 20 pubs.acs.org
S Ahn, Y Kim, S Kang, K Im, H Lim - Journal of Vacuum Science & …, 2017 - pubs.aip.org
The low-temperature-atomic layer deposition (ALD) of SiO 2 has a lot of applications in semiconductor devices. Moreover, it is hard to control the conformality and reproducibility in high …
Number of citations: 20 pubs.aip.org
SK Pradhan, EK Tanyi, JR Skuza, B Xiao… - Journal of Vacuum …, 2015 - pubs.aip.org
Comprehensive and systematic electrical studies were performed on fabrication of high quality SiO 2 thin films MOS capacitor using the robust, novel, and simple atomic layer …
Number of citations: 7 pubs.aip.org
AS Schuller, C Delaite, H Farge - Polymer bulletin, 2011 - Springer
… These results were compared to silica modification with trivinylmethoxysilane (TVMO), which is a small molecule that has only one methoxy group which can condense on the surface of …
Number of citations: 6 link.springer.com
VY Vasilyev - ECS Journal of Solid State Science and …, 2021 - iopscience.iop.org
This article provides a critical review of published experimental data for silicon dioxide thin films deposited using cyclic technologies, including thermally-activated (TA) and plasma-…
Number of citations: 10 iopscience.iop.org

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